3-Fluorobenzotrifluoride

説明

Nomenclature and Structural Characteristics within Fluorinated Aromatics

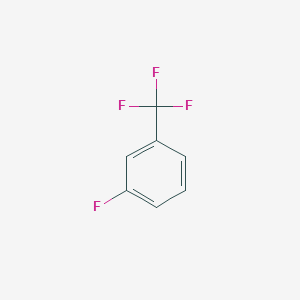

Systematically named 1-fluoro-3-(trifluoromethyl)benzene, 3-fluorobenzotrifluoride is also known by several synonyms, including m-fluorobenzotrifluoride, α,α,α,3-tetrafluorotoluene, and 3-fluoro(trifluoromethyl)benzene. innospk.comusbio.nettcichemicals.com Its chemical structure consists of a benzene (B151609) ring substituted at the meta position with a fluorine atom and a trifluoromethyl (-CF3) group. innospk.com This arrangement of substituents is crucial to its reactivity and physical properties.

The presence of the highly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the aromatic ring. This structural feature is a hallmark of many fluorinated aromatics, which are prized for their unique contributions to molecular design.

Table 1: Structural and Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C7H4F4 usbio.netchemicalbook.com |

| Molecular Weight | 164.10 g/mol innospk.comchemicalbook.com |

| CAS Number | 401-80-9 usbio.netchemicalbook.com |

| SMILES | C1=CC(=CC(=C1)F)C(F)(F)F uni.lu |

| InChI | InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10,11)/h1-4H uni.lu |

Significance of the Trifluoromethyl Group in Organic Chemistry and Design

The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal and materials chemistry due to its profound impact on a molecule's properties. ontosight.aitcichemicals.com Its significance stems from a combination of steric and electronic effects.

Electronically, the trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect can significantly alter the reactivity of adjacent functional groups and the aromatic ring to which it is attached. tcichemicals.comnih.gov For instance, it can increase the acidity of nearby protons and influence the regioselectivity of electrophilic aromatic substitution reactions.

From a steric perspective, the trifluoromethyl group is often used as a bioisostere for a methyl or chloro group. wikipedia.org This substitution can be a strategic move in drug design to block metabolic oxidation of a reactive methyl group, thereby increasing the metabolic stability and half-life of a drug candidate. wikipedia.orgmdpi.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of a trifluoromethyl group, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.aimdpi.com The unique properties imparted by the trifluoromethyl group have led to its incorporation into numerous successful drugs. wikipedia.org

Historical Context and Evolution of Research on this compound

While early mentions of the synthesis of m-fluorobenzotrifluoride can be found in chemical literature dating back to the mid-20th century, intensive research into its applications and properties has evolved significantly in recent decades. An early preparation method was documented in the Journal of the American Chemical Society in 1934. acs.org The growing importance of fluorinated compounds in various fields has spurred the development of more efficient and scalable synthetic routes.

Initially, research may have focused on the fundamental synthesis and characterization of this compound. Over time, its utility as a key intermediate has become the primary driver of research. For example, it is used in the preparation of other valuable compounds like 2-nitro-5-fluorobenzotrifluoride through nitration reactions. chemicalbook.comsigmaaldrich.com It also serves as a precursor in the synthesis of more complex molecules, such as the herbicide fluometuron, which is derived from a related aminobenzotrifluoride. wikipedia.org

The evolution of research has also seen its use in more specialized applications, such as a solvent in studies of electrogenerated chemiluminescence and in photochemical reactions. chemicalbook.comchemicalbook.com The continuous exploration of its reactivity and applications underscores the enduring importance of this compound in the advancement of chemical science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOWGKOVMBDPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193140 | |

| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-80-9 | |

| Record name | 3-Fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Fluorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,3-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Fluorobenzotrifluoride and Its Derivatives

Classical Synthetic Approaches for Fluorobenzotrifluorides

The traditional methods for synthesizing fluorobenzotrifluorides have been the cornerstone of organofluorine chemistry for many years. These techniques, while effective, often involve harsh conditions and have been subject to modern adaptations to improve efficiency and safety.

Balz-Schiemann Reaction and its Adaptations for 3-Fluorobenzotrifluoride Synthesis

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgnih.govnumberanalytics.com The process begins with the diazotization of a primary aromatic amine, followed by the formation of a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). wikipedia.orgnumberanalytics.com This reaction is conceptually similar to the Sandmeyer reaction, but it specifically produces aryl fluorides. wikipedia.org

The key steps in the Balz-Schiemann reaction are: numberanalytics.com

Diazotization: An aromatic amine is treated with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt. numberanalytics.com

Formation of Aryl Diazonium Tetrafluoroborate: The diazonium salt is then reacted with tetrafluoroboric acid (HBF₄) to precipitate the aryl diazonium tetrafluoroborate. numberanalytics.com

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to its decomposition into the desired aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgnumberanalytics.com

A specific application of this reaction is the synthesis of this compound from 3-aminobenzotrifluoride. In a typical procedure, 3-aminobenzotrifluoride is dissolved in dilute hydrochloric acid and treated with an aqueous solution of sodium nitrite at low temperatures (0-5 °C). Subsequently, an aqueous solution of sodium fluoroborate is added to precipitate the diazonium fluoroborate salt. This salt is then thermally decomposed in an ionic liquid at 80-85 °C to yield this compound with a reported yield of 87.4%. researchgate.net

Innovations to the traditional Balz-Schiemann reaction have been developed to overcome some of its limitations, such as the use of harsh conditions and the potential hazards associated with isolating explosive diazonium salts. wikipedia.orgnih.gov Modifications include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields for certain substrates. wikipedia.org Another adaptation involves conducting the reaction in a one-pot process, avoiding the isolation of the diazonium salt. nih.gov Furthermore, organotrifluoroborates have been shown to serve as competent fluoride ion sources for fluoro-dediazoniation in organic solvents under milder conditions. nih.gov The use of ionic liquids as solvents has also been explored to provide a greener approach with benefits such as simpler reaction workup, higher product purity, and recyclability of the solvent. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-Aminobenzotrifluoride | 1. HCl, NaNO₂ 2. NaBF₄ 3. Ionic Liquid | 1. 0-5 °C 2. - 3. 80-85 °C, 3-6 h | This compound | 87.4% | researchgate.net |

| Aminoaromatic compound | 1. BF₃·Et₂O 2. t-Butyl nitrite | 1. <0 °C 2. 90 °C, 0.67 h | This compound | 44% | chemicalbook.com |

Direct Fluorination and Trifluoromethylation Techniques

Direct fluorination involves the introduction of a fluorine atom onto a molecule, while trifluoromethylation introduces a trifluoromethyl (-CF₃) group. These methods are of significant interest for the synthesis of fluorinated compounds.

Direct fluorination of aromatic compounds with elemental fluorine (F₂) is often challenging to control due to the high reactivity of fluorine gas, which can lead to side reactions and even explosions. nih.gov However, for partially fluorinated substrates, the stability towards fluorination increases. nih.gov The use of flow microreactor systems has emerged as a safer and more efficient way to handle hazardous fluorinating reagents like F₂ and diethylaminosulfur trifluoride (DAST). nih.gov These systems allow for precise control of reaction conditions, which is crucial for selective fluorination. nih.gov

Trifluoromethylation of aryl halides can be achieved through cross-coupling reactions. nih.gov The first reported Ar-CF₃ bond-forming cross-coupling reaction involved heating iodobenzene (B50100) and trifluoroiodomethane with copper bronze at 150 °C, which produced benzotrifluoride (B45747) in a 45% yield. nih.gov More recent developments have led to copper-catalyzed trifluoromethylation reactions that proceed under milder conditions. nih.govorganic-chemistry.org For instance, fluoride ions can induce a cross-coupling reaction of organic halides with trifluoromethyltrialkylsilanes in the presence of Cu(I) salts. organic-chemistry.org

The direct photolysis of benzotrifluoride derivatives in water under UV irradiation has been studied, showing that some substituted benzotrifluorides can convert into benzoic acids through C-F bond hydrolysis. nih.govethz.chacs.org The reactivity is influenced by the substituents on the aromatic ring, with strong electron-donating groups enhancing the hydrolysis. nih.govethz.chacs.org This photochemical behavior is an important consideration in the environmental fate of benzotrifluoride compounds. ethz.ch

Modern and Green Chemistry Approaches

Continuous-Flow Millireactor Systems for Nitration of this compound

Continuous-flow microreactors and millireactors offer significant advantages over traditional batch reactors, especially for highly exothermic and fast reactions like nitration. researchgate.netresearchgate.netacs.org These systems provide enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.netresearchgate.netsoton.ac.uk

A continuous-flow millireactor system has been successfully employed for the nitration of this compound to produce 5-fluoro-2-nitrobenzotrifluoride (B123530). researchgate.net In this process, a mixed acid (nitric acid and sulfuric acid) is used as the nitrating agent. researchgate.net The study investigated the effects of various parameters such as the composition of the mixed acid, molar ratios of reactants, residence time, and temperature to optimize the reaction conditions. researchgate.net

Under optimized conditions, a high yield of the desired product can be achieved. For example, with a molar ratio of C₇H₄F₄ / HNO₃ / H₂SO₄ of 1:3.77:0.82 at 0°C, a yield of up to 96.4% was reported. researchgate.net The use of a continuous-flow system for this nitration process not only improves the yield and selectivity but also offers a safer and more efficient manufacturing process for this important intermediate. researchgate.net The development of such continuous processes is beneficial for the commercial production of fine chemicals and pharmaceutical intermediates involving nitration. researchgate.net

| Substrate | Nitrating Agent | Reactor System | Optimized Conditions | Product | Yield | Reference |

| This compound | Mixed Acid (HNO₃/H₂SO₄) | Continuous-flow millireactor | Molar ratio C₇H₄F₄/HNO₃/H₂SO₄ = 1:3.77:0.82, 0°C | 5-Fluoro-2-nitrobenzotrifluoride | 96.4% | researchgate.net |

Catalytic Fluorination and Trifluoromethylation Methods

Catalytic methods for C-F bond formation are highly sought after as they can offer milder reaction conditions and greater selectivity. nih.gov Transition metals like palladium and copper have been extensively used in developing catalytic fluorination and trifluoromethylation reactions. nih.gov

Palladium-catalyzed electrophilic fluorination of C-H bonds has been demonstrated for phenylpyridine derivatives. nih.gov Similarly, silver-catalyzed Ar-F bond-forming reactions have been developed using electrophilic fluorinating reagents. nih.gov Niobium pentoxide (Nb₂O₅) has been shown to be a solid acid catalyst that can catalyze the conversion of benzotrifluoride to benzoyl fluoride. researchgate.net

Copper-catalyzed trifluoromethylation has become a particularly attractive method due to the low cost and high efficiency of copper catalysts. beilstein-journals.org These reactions often utilize reagents like TMSCF₃ (trimethyl(trifluoromethyl)silane) as the trifluoromethyl source. organic-chemistry.orgcas.cn The scope of copper-catalyzed trifluoromethylation is broad, allowing for the synthesis of a variety of trifluoromethylated compounds. beilstein-journals.orgcas.cn For instance, copper-catalyzed trifluoromethylation of arylboronic acids with Togni's reagent proceeds in good to excellent yields under mild conditions. organic-chemistry.org

Synthesis of Key Halogenated this compound Derivatives

The introduction of halogen atoms and other functional groups onto the this compound core structure is accomplished through several distinct synthetic routes. The regioselectivity of these reactions is heavily influenced by the directing effects of the existing fluorine and trifluoromethyl groups.

Preparation of 4-Bromo-3-Fluorobenzotrifluoride

The synthesis of 4-Bromo-3-Fluorobenzotrifluoride can be achieved as a co-product in a multi-step process starting from m-fluorobenzotrifluoride. google.com This pathway involves a sequence of nitration, bromination, reduction, and deamination. google.com

In this process, after the initial steps of nitration, bromination, and reduction of the nitro group, a deamination reaction is carried out. This final step yields a mixture containing both 2-Bromo-3-Fluorobenzotrifluoride and the desired 4-Bromo-3-Fluorobenzotrifluoride. google.com The separation of these isomers is then accomplished through physical methods such as fractional distillation under reduced pressure. google.com

Synthesis of 2-Bromo-3-Fluorobenzotrifluoride

The key stages of the synthesis are:

Nitration: m-Fluorobenzotrifluoride is nitrated using a mixture of sulfuric acid and nitric acid. This step introduces a nitro group onto the ring, primarily yielding 4-fluoro-2-trifluoromethyl nitrobenzene (B124822). google.com

Bromination: The resulting nitro compound is then brominated. google.com

Reduction: The nitro group is reduced to an amino group using agents like reduced iron powder with a catalyst such as acetic acid or ammonium (B1175870) chloride. google.com

Deamination: The amino group is subsequently removed. This step results in a mixture of bromo-isomers. google.com

Separation: The target compound, 2-Bromo-3-Fluorobenzotrifluoride, is isolated from the product mixture by fractional distillation under reduced pressure. google.com

This multi-step approach highlights the challenges in achieving specific substitution patterns on the complex fluorinated ring. google.com

Methods for Producing 3-Chloro-4-Fluorobenzotrifluoride

One industrial method for synthesizing 3-Chloro-4-Fluorobenzotrifluoride starts with the readily available 4-fluorotoluene. google.com This process involves two main steps:

Fluorination: 4-Fluorotoluene is first converted to 4-fluorobenzotrichloride, which is then reacted with hydrogen fluoride (HF) to produce 4-fluorobenzotrifluoride (B1346882). google.com

Chlorination: The resulting 4-fluorobenzotrifluoride is reacted with chlorine (Cl₂) to yield the final product, 3-Chloro-4-Fluorobenzotrifluoride, with high selectivity and yield. google.com

An alternative established method involves the reaction of 3,4-dichlorobenzotrifluoride (B146526) with potassium fluoride in a dimethyl sulfoxide (B87167) (DMSO) solvent. google.com However, this method presents challenges for industrial-scale production related to the handling of solvents and fluorinating agents. google.com

| Method | Starting Material | Key Reagents | Key Steps |

|---|---|---|---|

| Method 1 | 4-Fluorotoluene | Hydrogen fluoride (HF), Chlorine (Cl₂) | 1. Fluorination to 4-fluorobenzotrifluoride 2. Chlorination to final product |

| Method 2 | 3,4-Dichlorobenzotrifluoride | Potassium fluoride (KF), Dimethyl sulfoxide (DMSO) | Fluorine-chlorine exchange reaction |

Synthesis of 4-Amino-3-Fluorobenzotrifluoride

A process for producing 4-Amino-3-Fluorobenzotrifluoride involves the direct amination of a related difluoro-compound. ontosight.ai The synthesis is achieved by reacting 3,4-difluorobenzotrifluoride (B53430) with anhydrous ammonia (B1221849), which can be in either liquid or gaseous form. ontosight.ai

The reaction is conducted under pressure, which is a critical parameter for the success of the transformation. The pressure can range from approximately 1.03 to 100 kg/cm ², with a more specific range of 20 to 100 kg/cm ² also being effective. ontosight.ai The molar ratio of ammonia to the starting material is also a key variable, typically ranging from 1 to 100 moles of ammonia per mole of 3,4-difluorobenzotrifluoride. ontosight.ai In one example, the reaction was heated to 200°C for 10 hours, and after workup, the product was isolated by distillation under reduced pressure, yielding 4-amino-3-fluorobenzotrifluoride. ontosight.ai

| Starting Material | Reagent | Pressure | Molar Ratio (Ammonia:Substrate) | Example Conditions | Yield (Corrected) |

|---|---|---|---|---|---|

| 3,4-Difluorobenzotrifluoride | Anhydrous Ammonia | 1.03 - 100 kg/cm² | 1:1 to 100:1 | 200°C for 10 hours | 91% |

Nitration Reactions involving this compound

The nitration of this compound is a key reaction for introducing a nitro group, which can then be converted to other functional groups. glpbio.com This electrophilic aromatic substitution is typically carried out using a nitrating agent composed of a mixture of nitric acid and sulfuric acid (mixed acid). The electron-withdrawing nature of both the fluorine and trifluoromethyl groups influences the position of nitration.

Research has shown that this reaction can be performed effectively in both traditional batch reactors and modern continuous-flow millireactors. The use of a flow reactor can offer superior control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The conditions for nitration, such as the molar ratio of the acids to the substrate and the reaction temperature, are optimized to maximize the yield of the desired product and minimize the formation of by-products. For instance, one study noted that nitration could be maintained at 20–30°C to prevent over-nitration.

Synthesis of 5-fluoro-2-nitrobenzotrifluoride from this compound

A specific and important application of the nitration of this compound is the synthesis of 5-fluoro-2-nitrobenzotrifluoride. This process has been studied in detail, particularly focusing on optimizing safety and efficiency using a continuous-flow millireactor system with mixed acid as the nitrating agent.

Key parameters that were optimized include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, residence time, and temperature. One set of research found that a molar ratio of C₇H₄F₄ (this compound) to HNO₃ to H₂SO₄ of 1:3.77:0.82 at 0°C resulted in a product yield of up to 96.4%. Another study demonstrated that in a millireactor, a yield of 99% could be achieved within a residence time of just 10 seconds under optimal conditions. These findings illustrate that continuous-flow synthesis is a highly efficient strategy for this particular nitration.

| Reactor Type | Molar Ratio (C₇H₄F₄:HNO₃:H₂SO₄) | Temperature | Residence Time | Yield |

|---|---|---|---|---|

| Microreactor | 1:3.77:0.82 | 0°C | Not specified | 96.4% |

| Millireactor | Optimized | Optimized | 10 seconds | 99% |

Oxidative Desulfurization-Fluorination for Trifluoromethyl-Substituted Aromatic Compounds

A significant and convenient method for the synthesis of trifluoromethyl-substituted aromatic compounds, including derivatives of this compound, is through the oxidative desulfurization-fluorination of methyl arenedithiocarboxylates. oup.com This synthetic strategy allows for the conversion of a dithiocarboxylate functional group into a trifluoromethyl group under remarkably mild conditions. oup.com

The reaction is typically performed using a combination of a fluoride ion source, such as tetrabutylammonium (B224687) dihydrogentrifluoride (B1143970) ([n-Bu₄N]H₂F₃), and an N-halo imide oxidant, most commonly 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). oup.comoup.com The starting methyl arenedithiocarboxylates are readily accessible, often prepared from the corresponding aryl bromides via Grignard reagents, which are then treated with carbon disulfide and methyl iodide. oup.com

The general transformation can be represented as: Ar-C(S)SMe + [n-Bu₄N]H₂F₃ + DBH → Ar-CF₃ oup.com

Research has demonstrated that the electronic nature of the substituents on the aromatic ring significantly influences the reaction's outcome. Arenedithiocarboxylates with either no substituent or an electron-donating group tend to produce the desired trifluoromethylated products in good yields. oup.com However, substrates bearing strong electron-withdrawing groups, such as a bromine atom, often result in the formation of complex product mixtures under standard conditions. oup.com For these less reactive substrates, using a different fluoride source like a hydrogen fluoride-pyridine (HF/Py) solution can successfully yield the target trifluorination product. oup.com

A potential side reaction is the bromination of the aromatic ring, which can occur with substrates that are particularly electron-rich. oup.com The choice of the N-halo imide oxidant is also crucial; using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in place of DBH typically leads to the formation of difluoro(methylthio)methyl-substituted aromatics (Ar-CF₂SMe) instead of the fully fluorinated trifluoromethyl compounds. oup.comoup.com

The proposed reaction mechanism is initiated by an electrophilic reaction of a halonium ion (from DBH, NBS, or NIS) with the methyl arenedithiocarboxylate. oup.com This is followed by a nucleophilic attack of a fluoride ion at the carbocationic center, forming a C-F bond. Subsequent repeated steps of oxidation and fluoride substitution at the sulfur-bearing carbon atom lead to the final trifluoromethyl group. oup.com

Research Findings

The effectiveness of the oxidative desulfurization-fluorination has been demonstrated across a range of substrates. The following table summarizes representative findings from studies on this reaction.

Table 1: Synthesis of Trifluoromethyl Aromatic Compounds via Oxidative Desulfurization-Fluorination

| Entry | Starting Material (Ar-C(S)SMe) | Oxidant | Fluoride Source | Product (Ar-CF₃) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | C₆H₅-C(S)SMe | DBH | [n-Bu₄N]H₂F₃ | C₆H₅-CF₃ | 83 | oup.com |

| 2 | 4-MeO-C₆H₄-C(S)SMe | DBH | [n-Bu₄N]H₂F₃ | 4-MeO-C₆H₄-CF₃ | 87 | oup.com |

| 3 | 4-Me-C₆H₄-C(S)SMe | DBH | [n-Bu₄N]H₂F₃ | 4-Me-C₆H₄-CF₃ | 89 | oup.com |

| 4 | 1-Naphthyl-C(S)SMe | DBH | [n-Bu₄N]H₂F₃ | 1-Naphthyl-CF₃ | 69 | oup.com |

| 5 | 1-Naphthyl-C(S)SMe | DBH | HF/Py | 1-Naphthyl-CF₃ | 79 | oup.com |

| 6 | 1-Naphthyl-C(S)SMe | NIS | HF/Py | 1-Naphthyl-CF₃ | 63 | oup.com |

Reactivity and Reaction Mechanisms of 3 Fluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic compounds. Unlike aliphatic systems, the mechanism for SNAr on aromatic rings typically proceeds through a two-step addition-elimination pathway.

Role of Fluorine in Activating Aromatic Rings for Nucleophilic Attack

The presence of fluorine and trifluoromethyl groups on the benzene (B151609) ring significantly influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect polarizes the aromatic ring, making the carbon atom attached to the fluorine more electrophilic and thus more susceptible to attack by nucleophiles. total-synthesis.com This activation of the aromatic ring towards nucleophilic attack is a crucial factor in the reactivity of fluoroarenes. masterorganicchemistry.com Although the carbon-fluorine bond is very strong, its breakage is not the rate-determining step in SNAr reactions. masterorganicchemistry.comtotal-synthesis.com Instead, the initial nucleophilic attack and formation of the intermediate is the slower step, which is accelerated by the activating nature of the fluorine substituent. stackexchange.comtotal-synthesis.com

The position of the electron-withdrawing group relative to the leaving group is critical. For instance, nucleophilic aromatic substitution is significantly faster when the activating group is in the para or ortho position compared to the meta position. masterorganicchemistry.com This is because the negative charge of the intermediate can be delocalized onto the activating group from the ortho and para positions, but not from the meta position. lumenlearning.com

Meisenheimer Complex Formation and Subsequent Elimination

The SNAr reaction mechanism generally proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.comwikipedia.org This complex is formed when a nucleophile attacks the electron-deficient aromatic ring. lumenlearning.com The presence of strong electron-withdrawing groups, such as the trifluoromethyl group (-CF₃) in 3-fluorobenzotrifluoride, is crucial for stabilizing the negative charge of this intermediate. total-synthesis.com

Transition Metal-Catalyzed Reactions

Transition metal catalysis has significantly expanded the scope of reactions involving fluoroaromatic compounds, enabling transformations that are difficult to achieve through traditional methods.

Cross-Coupling Reactions (e.g., Suzuki, Heck) utilizing Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable substrates in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with a halide. scirp.org While aryl iodides and bromides are more reactive, advancements in catalyst systems have enabled the use of less reactive aryl chlorides and even aryl fluorides. worktribe.comrsc.org For instance, nickel catalysts have shown remarkable efficiency in coupling challenging aryl electrophiles, including fluorides, with boron reagents. rsc.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. scirp.org

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. mdpi.comdiva-portal.org The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to give the product and regenerate the catalyst. diva-portal.org The use of aryl fluorides in Heck reactions is challenging due to the strength of the C-F bond, but has been achieved under specific conditions. chemrxiv.org

Palladium-Catalyzed Reactions with this compound Derivatives

Palladium catalysts are instrumental in a variety of transformations involving derivatives of this compound. Beyond the Suzuki and Heck reactions, palladium catalysis facilitates other important C-C bond-forming reactions. For example, palladium-catalyzed Sonogashira-type reactions have been used for the alkynylation of highly fluorinated nitrobenzene (B124822) derivatives, demonstrating C-F bond activation. worktribe.com The mechanism of these reactions often involves a Pd(0)/Pd(II) or even a Pd(II)/Pd(IV) catalytic cycle. worktribe.comnih.gov The specific ligands used with the palladium catalyst can significantly influence the reaction's efficiency and selectivity. libretexts.org

Cobalt-Catalyzed C-H Borylation of Fluorinated Arenes, including this compound

Cobalt-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of arenes, including fluorinated derivatives like this compound. nih.govprinceton.eduprinceton.edu This reaction offers a direct route to valuable organoboron compounds.

Research has shown that cobalt catalysts can exhibit high regioselectivity for the borylation of the C-H bond ortho to the fluorine atom in fluoroarenes. nih.gov This selectivity is attributed to a thermodynamic preference for the formation of cobalt-aryl bonds adjacent to the fluorine substituent, a phenomenon known as the ortho-fluorine effect. nih.govlookchem.com The catalytic cycle is proposed to involve a cobalt(I)-cobalt(III) redox couple. princeton.eduprinceton.edu Stoichiometric studies with this compound have supported that the ortho-to-fluorine selectivity is determined during the C-H oxidative addition step. nih.gov

Below is a table summarizing the regioselectivity of cobalt-catalyzed borylation of this compound.

| Catalyst System | Substrate | Product Ratio (ortho:meta) | Reference |

| (iPrPNP)Co | This compound | 95:5 | nih.gov |

Table 1: Regioselectivity in Cobalt-Catalyzed Borylation.

Mechanistic Insights into Ortho-Selectivity and the Ortho-Fluorine Effect

A noteworthy aspect of the reactivity of fluorinated arenes like this compound is the pronounced ortho-selectivity observed in certain transition metal-catalyzed reactions, a phenomenon often attributed to the "ortho-fluorine effect." This effect is particularly evident in cobalt-catalyzed C(sp²)-H borylation reactions. Mechanistic studies have shown that the high regioselectivity for the position ortho to the fluorine atom is a result of thermodynamic control. princeton.edu

The C(sp²)-H oxidative addition of the fluorinated arene to the cobalt center is the selectivity-determining step. princeton.edu This process is reversible, and while kinetic studies might show initial formation of the meta-substituted product, the reaction isomerizes over time to the thermodynamically more stable ortho-fluoroaryl cobalt intermediate. nih.gov The stability of this ortho-isomer is rationalized by the ortho-fluorine effect, where the ortho-fluorine substituent stabilizes the transition metal-carbon bond. princeton.edu Density Functional Theory (DFT) calculations have confirmed that the ortho isomer of the putative Co(III) aryl hydride boryl intermediate is more stable than the meta isomer by approximately 2.6 kcal/mol. princeton.edu

Influence of Pincer Rigidity on Oxidative Addition Reactions

The structure of the ancillary ligands, particularly the rigidity of pincer ligands in cobalt complexes, plays a crucial role in modulating the reactivity in oxidative addition reactions. Studies comparing cobalt complexes with different PNP pincer ligands have demonstrated that increased rigidity of the pincer framework leads to a higher energy barrier for C-H oxidative addition. nih.gov

For instance, cobalt complexes featuring the more rigid 2,6-diaminopyridine-substituted PNP pincer (ⁱPrPᴺᴹᵉNP) exhibit a higher barrier for C-H oxidative addition compared to complexes with the more flexible ⁱPrPNP ligand. This increased barrier is attributed to the reduced ability of the rigid pincer to accommodate the geometric changes required during the oxidative addition step. nih.gov This effect can be leveraged to stabilize certain reactive intermediates; the increased oxidative addition barrier has enabled the crystallographic characterization of cobalt boryl and cobalt hydride dimer complexes. nih.gov This demonstrates that the reactivity and subsequent catalytic performance can be finely tuned by modifying the rigidity of the pincer ligand system. nih.gov

Radical and Transition Metal-Catalyzed C-H Functionalization (Fluorination, Fluoroalkylation)

This compound and its derivatives are important substrates in C-H functionalization reactions, which allow for the direct conversion of C-H bonds into new functional groups. These transformations can be achieved through both radical and transition metal-catalyzed pathways.

Radical C-H Functionalization: Electrochemical methods have proven effective for the C-H functionalization of heterocyclic substrates that are otherwise unreactive under conventional radical initiation conditions using peroxides. These methods provide mechanistic insights into the C-H functionalization of various heterocycles relevant to medicinal chemistry.

Transition Metal-Catalyzed Functionalization: A wide array of transition metals, including palladium, nickel, and copper, are used to catalyze the C-H functionalization of fluorinated arenes.

Fluorination: Direct C-H fluorination is a key method for synthesizing fluorinated molecules. For example, palladium-catalyzed reactions can achieve the fluorination of C(sp³)–H bonds. One notable system uses a Pd/Cr co-catalytic system with Et₃N·3HF as the fluoride (B91410) source for the allylic C-H fluorination of alkenes. Iron(II) triflate has also been used to catalyze the fluorination of benzylic, allylic, and unactivated C-H bonds.

Fluoroalkylation: The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, is of great importance in medicinal and agricultural chemistry as it can significantly alter a molecule's biological properties. Transition-metal-catalyzed trifluoromethylation has seen significant progress. These reactions can proceed through nucleophilic, electrophilic, or radical pathways. Palladium-catalyzed cross-coupling reactions, for instance, are widely used, though they can be challenging due to the sluggish reductive elimination of perfluoroalkyl palladium derivatives. The development of new silicon or copper trifluoromethyl reagents and bulky phosphine (B1218219) ligands has helped to overcome these challenges. koreascience.kr

Photochemical Reactions

This compound is known to participate in photochemical reactions, including reactions with aliphatic amines and photocycloadditions. nsf.govyoutube.comchem-station.com

Photochemical Reactions with Aliphatic Amines

The irradiation of this compound (referred to as m-fluorobenzotrifluoride) with aliphatic amines at 254 nm leads to products arising from both substitution and addition pathways. A 1981 study by Gilbert et al. detailed these reactions with diethylamine (B46881) and t-butylamine. nih.gov The reaction pathways are thought to involve excited-state complexes, with subsequent electron and proton transfer steps leading to the combination of radicals within a solvent cage. nih.gov

The specific products formed depend on the nature of the amine and the substituents on the aromatic ring. For m-fluorobenzotrifluoride, reaction with diethylamine yields products of both nucleophilic substitution (replacement of the fluorine atom) and acyclic addition to the aromatic ring. nih.gov The presence of the electron-withdrawing trifluoromethyl group influences the preferred reaction pathway. nih.gov

| Reactant | Amine | Major Reaction Type(s) |

| This compound | Diethylamine | Substitution, Acyclic Addition |

| This compound | t-Butylamine | Substitution, Acyclic Addition |

| Benzene | Diethylamine | Acyclic Addition |

| Toluene (B28343) | t-Butylamine | Acyclic Addition |

| Data sourced from Gilbert, A. et al., J. Chem. Soc., Perkin Trans. 1, 1981. nih.gov |

Photocycloaddition Reactions

While it is reported that this compound is used in photocycloaddition reactions, detailed mechanistic studies or specific examples for this particular compound are not extensively documented in the surveyed literature. youtube.com Generally, the photocycloaddition of arenes with alkenes can proceed through three main modes: [2+2] (ortho), [3+2] (meta), and [4+2] (para) cycloaddition, leading to complex polycyclic structures. The meta-photocycloaddition, in particular, is a powerful tool for synthesizing intricate fused-ring systems and is thought to proceed via a biradical or zwitterionic intermediate. These reactions are often synthetically useful in their intramolecular versions.

Oxidation and Reduction Reactions of this compound Derivatives

Derivatives of this compound can undergo both oxidation and reduction reactions, typically involving the functional groups on the aromatic ring or the ring itself.

Oxidation: The trifluoromethylphenyl moiety can undergo oxidative degradation under certain conditions. For instance, some benzotrifluoride (B45747) derivatives are susceptible to photohydrolysis of the CF₃ group when irradiated with UV light in water, converting them into the corresponding benzoic acids. Microbial degradation can also lead to oxidation. The bacterium Pseudomonas putida F1 has been shown to oxidize 4-fluorobenzotrifluoride (B1346882). The mechanism involves the oxidation of the aromatic ring by toluene dioxygenase to form a cis-2,3-dihydrodiol, which is then further metabolized to products like 4-fluoro-(trifluoromethyl)catechol. This process can ultimately lead to the defluorination of the trifluoromethyl group, converting it into a carboxylic acid.

Reduction: Reduction reactions are commonly employed to transform functional groups on benzotrifluoride derivatives. A prevalent example is the reduction of a nitro group to an amine. The synthesis of 2-bromo-5-fluorobenzotrifluoride, for example, involves a step where 5-fluoro-2-nitrobenzotrifluoride (B123530) is reduced to the corresponding amine via catalytic hydrogenation, often using Raney nickel as the catalyst.

Another important transformation is the synthesis of amino derivatives via nucleophilic aromatic substitution, which can be viewed as a reduction of the ring's inertness. For example, 4-amino-3-fluorobenzotrifluoride is produced by reacting 3,4-difluorobenzotrifluoride (B53430) with anhydrous ammonia (B1221849) under pressure. nih.gov In this reaction, the strongly electron-withdrawing trifluoromethyl group activates the ring, facilitating the displacement of the fluorine atom at the 4-position by the amine nucleophile.

| Derivative Starting Material | Reaction Type | Reagents/Conditions | Product |

| 5-Fluoro-2-nitrobenzotrifluoride | Reduction | Catalytic Hydrogenation (e.g., Raney Ni) | 5-Fluoro-2-aminobenzotrifluoride |

| 3,4-Difluorobenzotrifluoride | Nucleophilic Substitution | Anhydrous Ammonia, Pressure | 4-Amino-3-fluorobenzotrifluoride |

| 4-Fluorobenzotrifluoride | Microbial Oxidation | Pseudomonas putida F1 | 4-Fluoro-(trifluoromethyl)catechol |

| Benzotrifluoride Derivatives | Photohydrolysis | UV light, Water | Benzoic Acid Derivatives |

| Data compiled from multiple sources. nih.gov |

Applications of 3 Fluorobenzotrifluoride in Advanced Chemical Disciplines

Medicinal Chemistry and Drug Discovery

The utility of 3-Fluorobenzotrifluoride in medicinal chemistry is multifaceted, extending from its role as a fundamental building block to its influence on the ultimate pharmacological activity of the final drug product.

This compound serves as a crucial starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs) nih.govchemimpex.com. Its chemical structure allows for a variety of synthetic transformations, enabling the construction of more complex molecular architectures chemimpex.com. Pharmaceutical companies and chemical manufacturers utilize this compound in their synthetic pathways to produce a range of drugs and functional materials mdpi.com. The presence of both a fluorine and a trifluoromethyl group on the aromatic ring provides chemists with strategic points for further functionalization, making it a valuable component in the synthesis of novel therapeutic agents chemimpex.com.

While specific, publicly disclosed synthetic routes for blockbuster drugs originating directly from this compound are often proprietary, the chemical literature demonstrates its utility in constructing key pharmacophores. For instance, derivatives containing the 3-fluorobenzyl moiety, which can be synthesized from this compound, have been incorporated into potential anti-cancer agents. One such example is a derivative of gefitinib, a drug used in cancer therapy, which includes a 3-fluorobenzyl group attached to a triazole ring mdpi.com. This highlights the role of this compound as a precursor to essential structural motifs in drug development.

| API or Derivative | Therapeutic Area | Role of this compound Moiety |

| Gefitinib Derivative mdpi.com | Anticancer | Precursor to the 3-fluorobenzyl group |

| Various Investigational Compounds | Diverse | Serves as a foundational structural unit |

The introduction of fluorine into drug candidates can profoundly alter their pharmacokinetic and pharmacodynamic properties nih.gov. The fluorine atom and trifluoromethyl group of this compound are prime examples of functionalities that medicinal chemists use to fine-tune the properties of a drug molecule.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes in the body, particularly cytochrome P450 enzymes nih.govnih.gov. By strategically placing a fluorine atom or a trifluoromethyl group on a drug molecule, often through the use of intermediates like this compound, the metabolic stability of the drug can be enhanced, leading to a longer half-life and improved therapeutic window nih.gov.

Bioavailability: Fluorine substitution can influence a drug's bioavailability by affecting its lipophilicity and membrane permeability. The trifluoromethyl group, in particular, is highly lipophilic and can enhance the ability of a drug to cross cell membranes, a critical step for oral absorption and distribution to target tissues.

Efficacy: The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how a drug binds to its biological target. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution within a molecule, potentially leading to stronger and more specific interactions with a receptor or enzyme, thereby increasing the drug's potency and efficacy.

| Property | Impact of Fluorine/Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond | nih.govnih.gov |

| Bioavailability | Can be improved by enhancing membrane permeability | mdpi.com |

| Lipophilicity | Significantly increased, especially by the CF3 group | General Medicinal Chemistry Principle |

| Efficacy | Can be enhanced through altered electronic interactions with the target | General Medicinal Chemistry Principle |

The structural motifs derived from this compound are particularly relevant in the development of anti-tumor and antiviral medications mdpi.com. The incorporation of fluorinated fragments is a common strategy in the design of these agents to improve their therapeutic index.

In the realm of oncology, fluorinated compounds have a long history of success. For example, 5-fluorouracil (B62378) is a widely used chemotherapeutic agent. The rationale for using fluorinated intermediates like this compound in the synthesis of new anti-cancer drugs is to leverage the beneficial effects of fluorine on metabolic stability and target binding affinity nih.gov. The synthesis of various fluorinated 3,6-diaryl- nih.govmdpi.comchemicalbook.comtriazolo[3,4-b] chemimpex.commdpi.comchemicalbook.comthiadiazoles has been reported, with some compounds showing moderate to good antiproliferative activity against human cancer cell lines researchgate.net.

Similarly, in the field of antiviral drug discovery, fluorinated nucleoside analogs are a critical class of therapeutics nih.gov. While this compound is not a nucleoside itself, it can be used to synthesize other fluorinated aromatic side chains that are then incorporated into more complex antiviral molecules. The antiviral drug Favipiravir, for instance, contains a fluorine atom on a pyrazine (B50134) ring, demonstrating the importance of fluorine in this therapeutic area nih.gov. The development of novel fluorinated 3-phenyl-1,2,4-benzotriazines has also yielded compounds with activity against certain viruses researchgate.net.

The solubility of a drug is a critical factor that influences its formulation and bioavailability. Poorly soluble drugs often present significant challenges in developing oral dosage forms. The unique properties of this compound can be advantageous in this context mdpi.com. Its excellent solubility characteristics can be imparted to the final API, potentially improving its performance during the formulation process mdpi.com.

Various techniques are employed to enhance the solubility of poorly soluble drugs, including the formation of solid dispersions with hydrophilic carriers, micronization, and complexation asianjpr.comrjpdft.com. The inherent properties of a drug molecule, influenced by its constituent building blocks, play a fundamental role. The use of fluorinated intermediates like this compound can contribute to a final API with more favorable solubility profiles, simplifying the formulation process and potentially enhancing the drug's efficacy and patient compliance mdpi.com.

| Solubility Enhancement Technique | General Principle | Potential Relevance of this compound |

| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to improve dissolution | APIs derived from 3-FBTF may exhibit better compatibility with certain carriers. |

| Micronization | Reducing particle size to increase surface area and dissolution rate | The crystalline properties of the API can be influenced by its molecular structure. |

| Prodrug Approach | Modifying the drug structure to a more soluble form that converts to the active drug in the body | The this compound moiety can be part of a prodrug design. |

Fluorinated nucleosides and nucleotides are a cornerstone of antiviral and anticancer chemotherapy nih.gov. The introduction of a fluorine atom into the sugar or base moiety of a nucleoside can dramatically alter its biological activity. This modification can enhance metabolic stability, modulate enzyme inhibition, and improve pharmacokinetic properties nih.gov.

The synthesis of fluorinated nucleosides often involves specialized fluorinating agents and synthetic strategies mdpi.com. While this compound is not directly used in the construction of the nucleoside core, the principles of fluorine chemistry that make it a valuable building block are the same ones that drive the development of these life-saving drugs. The development of the anticancer agent 5-fluorouracil spurred extensive research into other fluorinated nucleoside analogs mdpi.com.

Several FDA-approved drugs are fluorinated nucleosides, including Gemcitabine (for cancer) and Emtricitabine (for HIV). These drugs function by inhibiting key enzymes involved in DNA or RNA synthesis, thereby halting the replication of cancer cells or viruses mdpi.com.

The design of potent and selective enzyme inhibitors is a major focus of drug discovery. The unique properties of fluorine make it an invaluable tool in this endeavor. The incorporation of fluorine can enhance the binding affinity of an inhibitor to its target enzyme through various mechanisms nih.gov.

For example, the introduction of trifluoromethyl groups into peptide substrates has been used to develop sensitive assays for screening enzyme inhibitors nih.gov. In the context of drug design, the this compound moiety can be incorporated into a lead compound to probe for and exploit such favorable interactions within the target's binding site, ultimately leading to more potent and selective inhibitors.

Agrochemical Research and Development

This compound serves as a crucial building block in the synthesis of modern agrochemicals. chemimpex.com The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring imparts unique physicochemical properties to derivative molecules, which can lead to the development of highly effective and stable crop protection agents. ccspublishing.org.cnresearchgate.net

Use in the Production of Pesticides and Herbicides

This compound is a key intermediate in the manufacturing of a variety of pesticides, including fungicides and herbicides. chemimpex.com Its structure is incorporated into the final active ingredient to enhance its efficacy.

A notable example is in the synthesis of the fungicide Mefentrifluconazole. The production process for Mefentrifluconazole begins with this compound as the fluorine-containing starting material. ccspublishing.org.cn Through a series of chemical reactions, including electrophilic bromination and defluoroetherification, the core structure of the fungicide is assembled from this precursor. ccspublishing.org.cn

The trifluoromethyl (CF3) group, in particular, is a common feature in many modern agrochemicals due to the significant advantages it confers. nih.gov The use of building blocks like this compound provides an efficient pathway for introducing this valuable functional group into complex molecules. ccspublishing.org.cn

| Agrochemical | Type | Role of this compound |

| Mefentrifluconazole | Fungicide | Starting material for the synthesis of the active ingredient. ccspublishing.org.cn |

| Various Pesticides | Fungicides, Herbicides, Insecticides | Serves as a key building block to introduce the trifluoromethyl group. chemimpex.comccspublishing.org.cn |

Contribution to Enhanced Biological Activity in Agrochemicals

The incorporation of fluorine and trifluoromethyl groups from precursors like this compound can dramatically enhance the biological activity of agrochemicals. ccspublishing.org.cnresearchgate.net This enhancement stems from several key modifications to the molecule's properties.

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a molecule. This property can improve the penetration of the agrochemical through the waxy outer layers of plants or the cuticles of insects, leading to better uptake and efficacy. researchgate.net

Enhanced Binding Affinity: The electronegativity and size of the trifluoromethyl group can alter the electronic distribution of the molecule, leading to stronger binding interactions with target enzymes or receptors in the pest. ccspublishing.org.cn This improved binding can result in higher potency and selectivity.

Research indicates that the trifluoromethyl moiety has particular advantages for agrochemicals, with a significant percentage of fluoro-agrochemicals containing a C-CF3 group. nih.gov These modifications collectively contribute to the development of more potent, stable, and effective crop protection solutions. researchgate.net

Materials Science and Polymer Chemistry

In the realm of materials science, this compound and its derivatives are valuable for creating high-performance polymers with exceptional properties. The high strength of the carbon-fluorine bond and the unique characteristics of fluorine atoms are leveraged to produce materials suitable for demanding applications in aerospace, electronics, and specialty coatings. chemimpex.comnasa.gov

Monomer for High-Performance Polymer Synthesis

While this compound itself can be used in material synthesis, it is more commonly a precursor for creating more complex monomers. xdbiochems.com These monomers, containing pendant trifluoromethyl groups, are then polymerized to form advanced materials. A key area of research has been the development of new monomers for high-performance polymers like polyimides and imide/arylene ether copolymers. nasa.gov

For instance, derivatives of benzotrifluoride (B45747) are used to synthesize novel diamine monomers. These monomers can be directly incorporated into polyimides, which are known for their outstanding thermal stability. nasa.gov The presence of the trifluoromethyl group often improves the solubility and processability of the resulting polymers, making them easier to manufacture into useful forms like films and composites without the need for high-boiling solvents. nasa.govxdbiochems.com

| Polymer Type | Monomer Source | Key Advantage |

| Imide/Arylene Ether Copolymers | Monomers with pendant trifluoromethyl groups derived from benzotrifluorides. nasa.gov | Improved solubility and processability. nasa.gov |

| Polyimides | Diamine monomers synthesized from benzotrifluoride derivatives. nasa.gov | High thermo-oxidative stability. nasa.gov |

Modification of Polymer Properties for Enhanced Thermal and Chemical Resistance

The incorporation of fluorine atoms into a polymer backbone, a process that can begin with molecules like this compound, imparts significant enhancements to the material's properties. chemimpex.com

Thermal Stability: The strong carbon-fluorine bond requires a large amount of energy to break, which translates to excellent thermal stability in the resulting fluoropolymers. researchgate.net Materials derived from these monomers can withstand high temperatures, making them suitable for aerospace and electronics applications where thermo-oxidative stability is critical. nasa.gov

Chemical Resistance: The fluorine atoms create a tightly packed, low-energy surface that is resistant to attack by a wide range of chemicals, solvents, and corrosive agents. mdpi.comresearchgate.net This makes fluorinated polymers ideal for use in harsh chemical environments.

Mechanical Properties: The introduction of a fluorinated surface layer can increase the elastic modulus and tensile strength of a polymer material. mdpi.com

Direct fluorination of polymers is a technique used to create a highly fluorinated surface layer, imparting these desirable properties to conventional materials. mdpi.com However, building polymers from fluorinated monomers, derived from compounds like this compound, allows for the bulk material to possess these enhanced characteristics throughout its structure. researchgate.net

Development of Specialty Polymers and Coatings

The unique combination of thermal stability, chemical resistance, and specific surface properties makes polymers derived from this compound suitable for a range of specialty applications. chemimpex.com

High-Performance Coatings: Fluoropolymers are used to create coatings with outstanding weatherability, abrasion resistance, and long-term color stability. specialchem.com These are applied in demanding architectural, industrial, and automotive sectors.

Advanced Composites: For the aerospace industry, polymers that combine thermal stability with processability are essential for creating matrix resins for composites. nasa.gov Imide/arylene ether copolymers containing trifluoromethyl groups are developed for precisely these types of high-stress applications. nasa.gov

Specialty Materials: The versatility of this compound as a building block allows for its use in the development of various specialty chemicals and innovative materials, including those with applications in green chemistry. chemimpex.comxdbiochems.com

Solvent Applications in Organic Reactions

This compound, also known as α,α,α,3-tetrafluorotoluene, has emerged as a valuable solvent in the field of organic synthesis due to its unique combination of physical and chemical properties. Its fluorinated structure contributes to enhanced solubility and selectivity in various chemical reactions. chemimpex.com The compound's stability and reactivity profile, influenced by the trifluoromethyl group, make it an excellent medium for a range of organic transformations, where it can contribute to improved reaction rates and yields. chemimpex.com

This fluorinated aromatic compound is particularly noted for its utility in photochemical reactions. It has been employed as a solvent in photochemical processes involving aliphatic amines and in photocycloaddition reactions. chemdad.com The choice of solvent is critical in photochemistry, as it can influence the energy states and reaction pathways of the photoexcited species. The properties of this compound provide a suitable environment for these light-induced transformations.

The physical properties of this compound that are pertinent to its role as a solvent are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H4F4 |

| Molecular Weight | 164.10 g/mol |

| Boiling Point | 101-102 °C |

| Density | 1.302 g/mL at 25 °C |

| Refractive Index | n20/D 1.4 |

This data is compiled from multiple sources. sigmaaldrich.comtcichemicals.comottokemi.com

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound serves specialized roles stemming from its distinct fluorinated structure.

Use as a Standard in Analytical Methods for Instrument Calibration

Information regarding the specific use of this compound as a standard for instrument calibration is not widely available in the reviewed literature. While the National Institute of Standards and Technology (NIST) provides comprehensive spectroscopic and thermochemical data for the compound, its designation as a certified reference material for calibration purposes is not explicitly stated. nist.govnist.gov The use of internal standards is a common practice in analytical techniques like gas chromatography (GC) and quantitative NMR (qNMR) to ensure accuracy, but specific documentation detailing this compound in this role could not be found. 3m.comdiva-portal.org

Application as a Fluorinated Aromatic Solvent in Electrogenerated Chemiluminescence Studies

This compound has been specifically utilized as a fluorinated aromatic solvent in the investigation of electrogenerated chemiluminescence (ECL). chemdad.comsigmaaldrich.comottokemi.com ECL is a highly sensitive analytical technique where species generated at electrodes undergo electron-transfer reactions to form excited states that emit light. The solvent plays a crucial role in ECL by affecting the stability of the electrogenerated radical ions and the efficiency of the light-emitting process.

Research has explored the ECL behavior of several aromatic luminophores in solvent systems containing this compound. chemdad.comsigmaaldrich.comottokemi.com These studies demonstrate its utility in creating a suitable medium for observing and measuring ECL phenomena.

A notable study investigated the ECL of various aromatic compounds in a series of fluorinated solvents, including this compound. The findings from this research are highlighted below.

| Luminophore Studied | Co-reactant | Solvent System Component | Key Finding |

| 9,10-Diphenylanthracene | 1,4-Benzoquinone | This compound | Increase in ECL efficiency correlated with decreasing solvent polarity. |

| Rubrene | 1,4-Benzoquinone | This compound | Increase in ECL efficiency correlated with decreasing solvent polarity. |

| Anthracene | 1,4-Benzoquinone | This compound | Increase in ECL efficiency correlated with decreasing solvent polarity. |

This table summarizes findings from a study on ECL in fluorinated aromatic solvents. sigmaaldrich.com

The research demonstrated that in mixed annihilation ECL between the aromatic luminophores and 1,4-benzoquinone, increases in ECL efficiency (defined as photons generated per redox event) were linked to decreasing solvent polarity. sigmaaldrich.com This highlights the role of this compound and similar solvents in modulating the energetics and kinetics of the reactions that lead to light emission.

Computational and Theoretical Studies on 3 Fluorobenzotrifluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for exploring the electronic structure and reactivity of organic and organometallic compounds. It is widely used to model reaction mechanisms, predict the geometries of transient species, and understand the electronic factors that govern chemical transformations involving fluorinated aromatics.

Prediction of Transition-State Geometries

A key application of DFT is the calculation of transition-state (TS) structures, which represent the highest energy point along a reaction coordinate. psu.edureddit.com Locating and characterizing these saddle points on the potential energy surface is crucial for understanding reaction mechanisms and predicting reaction rates. psu.edu For reactions involving 3-fluorobenzotrifluoride, such as C-H activation or nucleophilic aromatic substitution, DFT calculations can model the geometry of the transition state, detailing the bond-breaking and bond-forming processes.

The process typically involves guessing an initial structure for the transition state, which can then be optimized using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method. berkeley.edu A true transition state is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. reddit.comberkeley.edu While specific transition state geometries for reactions of this compound are not detailed in the available literature, DFT provides the established framework for their determination.

Analysis of C-H Oxidative Addition Mechanisms

Oxidative addition of a C-H bond to a transition metal center is a fundamental step in many catalytic functionalization reactions. DFT calculations are instrumental in elucidating the mechanisms of these processes for fluoroarenes. nih.govrsc.org Studies on related molecules like fluorobenzene (B45895) show that the reaction typically proceeds through the formation of an initial η2-arene complex, followed by the C-H cleavage step. nih.gov

DFT calculations can map the entire energy profile of the reaction, determining the activation barriers for C-H bond cleavage at different positions on the aromatic ring (ortho, meta, para). nih.gov For instance, in palladium-catalyzed reactions, DFT can be used to investigate concerted versus other potential mechanisms, providing insights into how factors like the ligand environment and solvent affect the reaction pathway. researchgate.netmdpi.com These computational studies help rationalize observed regioselectivity and guide the development of more efficient catalysts for the functionalization of compounds like this compound. nih.govrsc.org

Understanding the Ortho-Fluorine Effect on Transition Metal-Carbon Bonds

The presence of a fluorine atom on an aromatic ring significantly influences the reactivity of adjacent C-H bonds, a phenomenon often referred to as the "ortho-fluorine effect". nih.govrsc.org Although this compound features a meta-fluorine substituent, understanding the principles of the ortho effect provides crucial context for its reactivity. Computational studies have been vital in explaining the origins of this effect.

DFT studies on various fluoroarenes have revealed that C-H activation is often thermodynamically more favorable at the position ortho to a fluorine atom. nih.gov This preference is attributed to a combination of electronic factors. The high electronegativity of fluorine acidifies the ortho C-H bond and, more importantly, strengthens the resulting metal-carbon (M-C) bond in the product. nih.gov The stabilization of the M-C bond arises from favorable interactions between the metal center and the fluorinated aryl ligand, including delocalization of M-C electron density into the σ*(C–F) orbitals. nih.gov DFT calculations allow for the quantification of these effects and have shown that the activation barrier for C-H oxidative addition is often lowest at the ortho position compared to meta or para positions. nih.gov

| Position of C-H Activation | Relative Activation Barrier (kcal/mol) | Governing Factors |

|---|---|---|

| Ortho | Lowest | Stronger resulting Metal-Carbon bond; C-H bond acidity |

| Meta | Intermediate | Moderate electronic influence from fluorine |

| Para | Highest | Minimal electronic influence from fluorine |

Kinetic Studies (e.g., Variable-Temperature NMR)

Kinetic studies provide experimental data on reaction rates and activation parameters, which are essential for validating the mechanisms proposed by theoretical calculations. Techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) are particularly useful for studying dynamic processes and determining energy barriers.

Revealing Activation Barriers in Reactions

Variable-temperature NMR spectroscopy is a powerful method for measuring the rates of chemical exchange processes. colorado.edu By monitoring the changes in an NMR spectrum as a function of temperature, it is possible to determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡) for a reaction or conformational change. colorado.edu For example, as the temperature is increased, separate signals from two interconverting species may broaden, coalesce into a single peak, and then sharpen again. acs.org

The rate constant at the coalescence temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡). colorado.edu While specific activation barriers for reactions of this compound determined by VT-NMR are not prominently reported, this technique is widely applicable. For instance, studies on organometallic complexes in fluorobenzene have successfully used VT-NMR and line-broadening simulations to determine a ΔG‡ of 13.0 ± 0.4 kcal/mol for the dynamic rotation of pincer ligands around a metal-halide-metal axle. acs.org

| Parameter | Symbol | Information Revealed |

|---|---|---|

| Free Energy of Activation | ΔG‡ | Overall energy barrier to reaction; determines reaction rate. |

| Enthalpy of Activation | ΔH‡ | Energy required to break and form bonds in the transition state. |

| Entropy of Activation | ΔS‡ | Change in disorder from reactants to the transition state. |

Deuterium (B1214612) Kinetic Isotope Effect Measurements

The deuterium kinetic isotope effect (KIE) is a fundamental tool for elucidating reaction mechanisms. wikipedia.orgprinceton.edu It is defined as the ratio of the reaction rate for a substrate containing a C-H bond (kH) to the rate for the same substrate where that hydrogen is replaced by deuterium (kD). wikipedia.org A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step of the reaction. epfl.chpkusz.edu.cn This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, leading to a higher activation energy for C-D bond cleavage. princeton.edu

Measuring the KIE for a reaction involving this compound, such as a C-H functionalization, can provide strong evidence about the nature of the turnover-limiting step. epfl.ch For example, a significant primary KIE (typically in the range of 2-8) would indicate that C-H bond cleavage is rate-determining. princeton.eduresearchgate.net Conversely, a KIE close to unity would suggest that C-H bond breaking occurs in a fast step before or after the rate-determining step. researchgate.net While specific KIE measurements for this compound are not widely documented, studies on the C-H activation of benzene (B151609) have shown KIE values around 3.0, confirming the involvement of C-H cleavage in the rate-determining step. researchgate.net

Molecular Interactions and Recognition

The molecular interactions of this compound are dictated by the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These groups, being highly electronegative, create a distinct electrostatic potential around the aromatic ring, which in turn governs how the molecule interacts with its environment. Computational studies, primarily through quantum mechanical calculations, have become indispensable in dissecting these interactions.

Non-Covalent Interactions of Fluorinated Aromatics with Macromolecular Recognition Sites

The introduction of fluorine into aromatic molecules like benzene significantly alters their interaction profile within the binding pockets of macromolecules such as proteins and nucleic acids. For this compound, a range of non-covalent interactions are computationally predicted to be significant. These include:

Arene-π Interactions: The electron-withdrawing nature of the fluorine and trifluoromethyl groups reduces the electron density of the aromatic ring. This can lead to favorable interactions with electron-rich aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions are not simple π-π stacking and can involve complex electrostatic and dispersion components.

C-F···X Interactions: The fluorine atoms in this compound can participate in various non-covalent interactions. The polarized C-F bond can lead to favorable electrostatic interactions with Lewis acids and cations. Furthermore, the fluorine can act as a weak hydrogen bond acceptor in C-F···H-X bonds.

Halogen Bonding: While fluorine is the least polarizable halogen, under certain circumstances, it can participate in halogen bonding, where the fluorine atom acts as an electrophilic species.

Hydrophobic Interactions: The trifluoromethyl group is known to be lipophilic, contributing to hydrophobic interactions within nonpolar pockets of macromolecular sites.

Computational analyses allow for the quantification of the energetic contributions of these different interactions, providing a more precise understanding of the binding affinity and selectivity of this compound.

Impact of Fluorination on Arene-π and C-F...X Interaction Energies

The degree and position of fluorination on an aromatic ring have a profound impact on the energetics of its non-covalent interactions. In this compound, the combined effect of a fluorine atom and a trifluoromethyl group significantly modulates the molecule's interaction energies.

Theoretical calculations have shown that fluorination can enhance the binding energy in certain arene-π interactions. For instance, the interaction between a fluorinated benzene and an electron-rich aromatic partner can be stronger than the corresponding interaction with non-fluorinated benzene. This is attributed to a more favorable electrostatic interaction between the electron-deficient fluorinated ring and the electron-rich partner.

The table below presents representative interaction energies for model systems that simulate the non-covalent interactions of fluorinated aromatic compounds with components of macromolecular sites. These values are derived from computational studies and illustrate the impact of fluorination.

| Interacting Pair | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) |

| Benzene - Benzene | π-π Stacking | MP2/6-31+G | -2.4 |

| Fluorobenzene - Benzene | Arene-π | MP2/6-31+G | -2.7 |

| Benzotrifluoride (B45747) - Benzene | Arene-π | DFT | -3.5 |

| Fluorobenzene - Water | C-F···H-O | MP2 | -2.1 |

| Benzotrifluoride - Methane | Hydrophobic | CCSD(T) | -1.5 |

Note: The data presented in this table are illustrative and are based on computational studies of model systems. The actual interaction energies for this compound within a specific macromolecular environment will vary depending on the precise geometry and chemical nature of the binding site.

The C-F···X interaction energies are also a subject of intense computational investigation. The strength of these interactions is highly dependent on the nature of the interacting partner 'X' and the geometry of the interaction. For example, a C-F bond can interact with a positively charged group or a hydrogen bond donor. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion.

The following table provides a breakdown of interaction energy components for a model C-F···H interaction, illustrating the contributions of different forces.

| Interaction Component | Energy Contribution (kcal/mol) |

| Electrostatics | -1.2 |

| Exchange (Repulsion) | +1.5 |

| Induction | -0.8 |

| Dispersion | -1.0 |

| Total Interaction Energy | -1.5 |

Note: This data is for a representative C-F···H-C interaction and is intended to illustrate the relative contributions of different energy components as determined by SAPT analysis.

Environmental and Safety Considerations in Research and Industrial Production

Degradability and Persistence in the Environment